molecular formula C5H10ClF2NO2 B1434027 Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride CAS No. 1803591-12-9

Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride

Cat. No. B1434027
CAS RN: 1803591-12-9
M. Wt: 189.59 g/mol
InChI Key: OLPNEKSQHIXKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride, also known as DFEA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Chemical Synthesis and Modification

The compound methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride plays a crucial role in chemical synthesis and modification processes. Research has shown its efficiency as a source of difluorocarbene, highlighting its capability to react with various substrates under specific conditions to yield difluorocyclopropane products. This characteristic demonstrates its potential in creating compounds with significant chemical and physical properties (Eusterwiemann, Martínez, & Dolbier, 2012). Furthermore, its application extends to the synthesis of complex molecular structures such as isothiazole and oxathiole derivatives, indicating its versatility in contributing to the development of new chemical entities with potential biological activities (Dobrydnev et al., 2018; Dobrydnev, Vashchenko, & Volovenko, 2018).

Biological Applications

Significantly, methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride has also found applications in the biological sciences, particularly in the synthesis of compounds with potential anticancer activities. The modification of its structure has led to the development of derivatives that selectively inhibit the proliferation of colon cancer cells, showcasing the compound’s potential as a scaffold for designing new therapeutic agents (Rayes et al., 2020). This aspect of research highlights the intersection between chemical synthesis and biomedical research, where chemical compounds are tailored to explore and address specific biological pathways and diseases.

properties

IUPAC Name

methyl 2-(2,2-difluoroethylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2.ClH/c1-10-5(9)3-8-2-4(6)7;/h4,8H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPNEKSQHIXKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride

CAS RN

1803591-12-9
Record name Glycine, N-(2,2-difluoroethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803591-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.